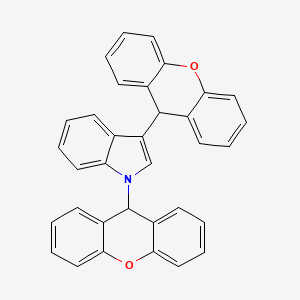
1,1'-(3,3-Dimethoxypropane-1,1-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 3,3-dimethoxypropane bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene typically involves the reaction of benzene derivatives with 3,3-dimethoxypropane under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 3,3-dimethoxypropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings undergo substitution with various electrophiles, such as halogens or nitro groups, in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acid catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecular structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activity, alteration of cellular signaling pathways, and induction of specific biological responses.
Comparación Con Compuestos Similares
- 1,1’-(3-Chloro-1-propene-1,1-diyl)dibenzene
- 1,1’-(1,3,3-trimethylprop-1-ene-1,3-diyl)dibenzene
- 1,1’-(1-propene-1,3-diyl)dibenzene
Comparison: 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene is unique due to its dimethoxypropane bridge, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity in substitution and oxidation reactions. In contrast, compounds like 1,1’-(3-Chloro-1-propene-1,1-diyl)dibenzene have different substituents that affect their chemical behavior and applications.
Propiedades
Número CAS |
52108-30-2 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
(3,3-dimethoxy-1-phenylpropyl)benzene |
InChI |
InChI=1S/C17H20O2/c1-18-17(19-2)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17H,13H2,1-2H3 |
Clave InChI |
OXFWMZFKIRUMQP-UHFFFAOYSA-N |
SMILES canónico |
COC(CC(C1=CC=CC=C1)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)


![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)


![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)

![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)

![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)


